Product packaging for 1-Phenyl-1-cyclohexene(Cat. No.:CAS No. 771-98-2)

1-Phenyl-1-cyclohexene

Cat. No.: B116675
CAS No.: 771-98-2
M. Wt: 158.24 g/mol
InChI Key: WCMSFBRREKZZFL-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Reactivity Research

1-Phenyl-1-cyclohexene serves as a key substrate in the study of fundamental organic reactions. lookchem.com Its structure allows for the investigation of allylic and benzylic oxidations, radical rearrangements, and asymmetric epoxidations. lookchem.com The presence of both an alkene and a phenyl group provides a platform to explore the interplay of electronic and steric effects in catalytic systems. lookchem.com For instance, it has been instrumental as a model compound for evaluating the efficacy of various oxidizing agents. lookchem.com Synthetic routes to this compound are also a subject of study, with methods including the addition of a phenyl group to a cyclohexene (B86901) derivative or the elimination reaction of a substituted cyclohexanol. vcarechemicals.com

The reactivity of the double bond in the cyclohexene ring is a focal point of research, enabling the introduction of diverse functional groups through reactions like hydrogenation and oxidation. guidechem.com This versatility makes this compound a valuable building block in the synthesis of more complex organic molecules, including pharmaceutical intermediates. guidechem.comchemicalbook.com

Historical Perspectives on Structurally Related Chemical Entities

The study of this compound is built upon a rich history of research into structurally related compounds, such as styrene (B11656) (a phenyl-substituted alkene) and various cyclohexene derivatives. Early investigations into the reactions of these simpler molecules laid the groundwork for understanding the behavior of more complex structures like this compound.

For example, extensive research on the hydroboration of styrene and other aryl-substituted olefins provided crucial insights into the directing effects of the phenyl group in electrophilic additions. redalyc.orgscielo.org.bo These studies revealed that the phenyl group is less effective than alkyl groups at directing the boron atom to the terminal carbon, a key consideration in predicting the regioselectivity of such reactions. redalyc.orgscielo.org.bo Similarly, the photochemistry of cis-1-phenylcyclohexene has been explored, with studies pointing to the involvement of a transient trans isomer in its reaction pathways. acs.org

The development of methods for the synthesis of substituted cyclohexenes, often through intramolecular reactions like the Wittig reaction, has also been a significant area of research, providing access to a wide range of cyclic compounds with potential applications in medicinal chemistry. acs.orgnih.gov

Contemporary Research Landscape and Identified Scholarly Gaps Pertaining to this compound

Current research continues to explore the synthetic utility and reactivity of this compound and its derivatives. One area of focus is the development of sustainable chemical reactions, such as the photo-oxygenation of arylcyclohexenes using visible light and oxygen as a stoichiometric oxidant. rsc.org These studies have shown that 1-aryl-1-cyclohexenes are highly competent substrates that exhibit enhanced reactivity in these transformations. rsc.org

Another active area of investigation is the use of this compound in catalytic, enantioselective reactions. For instance, the sulfenofunctionalization of alkenes, including phenyl-substituted ones, has been a subject of intense study, aiming to develop methods for the synthesis of chiral sulfur-containing molecules. nih.gov

Despite the progress made, there remain scholarly gaps in the understanding and application of this compound. For example, while its in vitro metabolism has been studied, revealing major routes of allylic hydroxylation and epoxidation, further research is needed to fully elucidate the biological fate and potential toxicological profile of this compound and its metabolites. nih.govpsu.edu Additionally, exploring the full potential of this compound and its derivatives in diversity-oriented synthesis to create novel molecular libraries for drug discovery presents a promising avenue for future research. nih.gov The synthesis of polymers from related monomers like 1-phenyl-1,3-butadiene (B73350) also highlights the potential for developing new materials with unique properties. acs.org

Broader Scientific Relevance in Chemical Research

The scientific relevance of this compound extends beyond its immediate applications in organic synthesis. It serves as a valuable probe for understanding fundamental chemical principles. For example, studies on its photolysis in various solvents have contributed to the understanding of photochemical reaction mechanisms, including the behavior of excited states and the formation of reactive intermediates. acs.org

Furthermore, the oxidative cleavage of this compound has been used to study the mechanisms of reactions involving hypervalent iodine reagents, which are important oxidizing agents in organic chemistry. researchgate.net The compound's role as a pyrolysis product of phencyclidine (PCP) has also spurred research into its metabolism and potential pharmacological effects. nih.govpsu.edu

In essence, this compound is more than just a chemical compound; it is a versatile tool that allows chemists to explore and expand the boundaries of organic chemistry, from fundamental reaction mechanisms to the development of new synthetic methodologies and materials.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₄
Molecular Weight158.24 g/mol biosynth.comsigmaaldrich.com
CAS Number771-98-2 sigmaaldrich.com
AppearanceColorless to light yellow liquid lookchem.comchemicalbook.com
Melting Point-11 °C lookchem.comsigmaaldrich.com
Boiling Point251-253 °C chemicalbook.comsigmaaldrich.com
Density0.994 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Indexn20/D 1.57 lookchem.comsigmaaldrich.com
Flash Point103.3 °C lookchem.com
Water SolubilityInsoluble lookchem.comguidechem.com
SolubilitySoluble in Chloroform, DMSO, Ethyl Acetate lookchem.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14 B116675 1-Phenyl-1-cyclohexene CAS No. 771-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexen-1-ylbenzene
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InChI

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCMSFBRREKZZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
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DSSTOX Substance ID

DTXSID10870771
Record name 1-Phenyl-1-cyclohexene
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Molecular Weight

158.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

771-98-2, 31017-40-0, 71340-36-8
Record name 1-Phenylcyclohexene
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Record name 1-Phenylcyclohex-1-ene
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Record name Benzene, cyclohexenyl-
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Record name trans-1-Phenylcyclohexene
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Record name Cyclohexen-1-ylbenzene
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Record name 2-PHENYLCYCLOHEXENE
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Synthetic Methodologies for 1 Phenyl 1 Cyclohexene

Uncatalyzed Synthetic Pathways to 1-Phenyl-1-cyclohexene

Uncatalyzed routes to this compound typically involve classical organic reactions that proceed without the need for a metallic or organic catalyst, often relying on stoichiometric reagents or thermal conditions.

Elimination Reactions from Precursor Compounds

Elimination reactions provide a direct pathway to alkenes by removing two substituents from adjacent carbon atoms. The Hofmann elimination, a well-established method for alkene synthesis from amines, has been specifically applied to produce this compound. wikipedia.orgacs.org

The process begins with the exhaustive methylation of an appropriate amine precursor, such as trans-2-phenylcyclohexylamine, using excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. wikipedia.orglibretexts.orgtestbook.com This salt is then treated with silver oxide in water to generate the corresponding quaternary ammonium hydroxide. wikipedia.orglibretexts.org Upon heating, this intermediate undergoes an E2 elimination reaction. The bulky trimethylammonium leaving group directs the base (hydroxide) to abstract a proton from the sterically less hindered β-carbon, leading to the formation of the thermodynamically stable this compound as the major product. wikipedia.orgacs.orgorganicchemistrytutor.com

Table 1: Hofmann Elimination for this compound Synthesis

Precursor Reagents Intermediate Product

Condensation and Dehydration Approaches

The dehydration of alcohols is a fundamental and common method for synthesizing alkenes. In this approach, this compound is synthesized from its corresponding tertiary alcohol, 1-phenylcyclohexanol (B105894). study.com This reaction is typically carried out in the presence of a strong acid catalyst, such as phosphoric acid or sulfuric acid, and heat. umass.eduumass.edu

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group of 1-phenylcyclohexanol, converting it into a good leaving group (water). umass.edu

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation at the C1 position, which is further stabilized by resonance with the adjacent phenyl group.

Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (C2 or C6) of the cyclohexyl ring, resulting in the formation of a double bond and yielding this compound. umass.edu

Due to the stability of the resulting conjugated system, the formation of this compound is highly favored over other potential isomers.

Grignard Reagent-Based Syntheses

A highly effective and versatile route to this compound involves a two-step sequence initiated by a Grignard reaction. study.com This pathway utilizes cyclohexanone (B45756) and a phenyl Grignard reagent, such as phenylmagnesium bromide.

Step 1: Synthesis of 1-Phenylcyclohexanol The synthesis begins with the nucleophilic addition of phenylmagnesium bromide to the electrophilic carbonyl carbon of cyclohexanone. study.com The reaction is typically performed in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.com Subsequent acidic workup protonates the resulting alkoxide intermediate to yield the tertiary alcohol, 1-phenylcyclohexanol, often in high yield. chemicalbook.com

Step 2: Dehydration to this compound The 1-phenylcyclohexanol produced in the first step is then subjected to acid-catalyzed dehydration, as described in section 2.1.2, to furnish the final product, this compound. study.com

Table 2: Grignard-Based Synthesis of this compound

Step Starting Materials Reagents Product Typical Yield
1 Cyclohexanone, Bromobenzene, Magnesium Diethyl ether 1-Phenylcyclohexanol ~97% chemicalbook.com

Catalytic Synthetic Strategies for this compound Formation

Catalytic methods offer powerful and efficient alternatives for synthesizing this compound, often providing higher selectivity and milder reaction conditions compared to uncatalyzed routes. These strategies predominantly feature transition metal catalysts.

Transition Metal-Catalyzed Routes (e.g., Heck Reactions, Suzuki Coupling followed by reduction/elimination)

Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis for forming carbon-carbon bonds.

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgwikipedia.orgyoutube.com this compound can be synthesized via the reaction of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with cyclohexene (B86901). nih.gov The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from precursors like palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base (e.g., triethylamine (B128534) or sodium acetate). wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orgyoutube.com While this reaction can yield a mixture of arylated products, conditions can be optimized to favor the desired this compound. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction provides another robust method for C-C bond formation, typically by coupling an organoboron compound with an organohalide or triflate. A plausible synthetic route to this compound involves the palladium-catalyzed reaction between phenylboronic acid and a cyclohexenyl electrophile, such as 1-cyclohexenyl triflate. The reaction is catalyzed by a palladium(0) species, often with phosphine ligands like tetrakis(triphenylphosphine)palladium(0), and requires a base such as potassium carbonate or sodium ethoxide to facilitate the transmetalation step. beilstein-journals.orgnih.gov

Table 3: Overview of Transition Metal-Catalyzed Syntheses

Reaction Key Reactants Catalyst System (Example) Base (Example)
Heck Reaction Iodobenzene, Cyclohexene Pd(OAc)₂, PPh₃ Triethylamine

| Suzuki Coupling | Phenylboronic acid, 1-Cyclohexenyl triflate | Pd(PPh₃)₄ | K₂CO₃ |

Organocatalytic Formulations

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. While organocatalysis has emerged as a powerful tool for a vast array of reactions, specific and well-established organocatalytic formulations for the direct synthesis of this compound are not widely reported in the scientific literature. The development of such methods remains an area for future research, potentially offering novel, metal-free pathways to this compound.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation, reusability, and potential for use in continuous flow processes, which are crucial for industrial scale-up. In reactions involving this compound, such as its hydrogenation to form cyclohexylbenzene, heterogeneous catalysts are paramount.

Research has demonstrated the use of supported palladium (Pd) nanocatalysts for hydrogenation reactions of compounds structurally similar to this compound. researchgate.net For instance, a composite of Pd nanoparticles supported on a defective nanosized metal-organic framework (UiO-66-NH2) has shown extraordinary catalytic activity. researchgate.net This system achieved over 95% yield and 100% selectivity under mild conditions (1 bar H₂, 25 °C, 1 hour) for the hydrogenation of various alkenes. researchgate.net Such catalysts highlight the potential for highly efficient and selective transformations involving the this compound scaffold.

Microwave-assisted synthesis has emerged as a rapid and effective method for fabricating heterogeneous catalysts with enhanced properties. This technique can be applied to create metal oxides, zeolites, and supported metal nanoparticles, facilitating the scale-up of catalyst production. researchgate.net For example, Ti-Beta zeolites, prepared via post-synthesis strategies, have proven to be highly active and selective catalysts for epoxidation reactions of unsaturated ketones, a reaction class relevant to the functionalization of this compound. nankai.edu.cn

Table 1: Comparison of Heterogeneous Catalysts in Related Alkene Transformations

Catalyst SystemSupport MaterialTarget ReactionKey FindingsReference
Palladium NanoparticlesDefective UiO-66-NH₂ MOFAlkene Hydrogenation>95% yield, 100% selectivity at 1 bar H₂, 25°C. researchgate.net researchgate.net
Ti-Beta ZeoliteZeolite BetaEpoxidation of Unsaturated KetonesHighly active and selective with H₂O₂ as oxidant. nankai.edu.cn nankai.edu.cn
Ruthenium on Al₂O₃AluminaBiphenyl (B1667301) HydrogenationUsed for hydrogenation to phenylcyclohexane (B48628). google.com
Nickel/Copper/ZirconiaMixed OxidesBiphenyl HydrogenationAlternative catalyst for producing phenylcyclohexane. google.com

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. While direct biocatalytic synthesis of this compound is not extensively documented, enzymatic methods are highly relevant for the stereoselective synthesis of its derivatives.

For example, lipase-catalyzed kinetic acetylation has been employed to resolve racemic alcohols related to the this compound structure, affording enantiomers in excellent yield and high optical purity. orgsyn.org Similarly, transaminases are widely used in the industry for the synthesis of chiral amines from carbonyl substrates, a technology that could be applied to functionalized derivatives of this compound. nih.gov

Another significant area is enzymatic hydroxylation. Cytochrome P450 monooxygenases are capable of performing regio- and stereoselective hydroxylations of unactivated C-H bonds, a transformation that is extremely challenging to achieve with conventional chemical methods. nih.gov This enzymatic approach could be used to produce valuable chiral alcohol derivatives from this compound for the pharmaceutical and agrochemical industries. nih.gov

Stereochemical Control and Regioselectivity in this compound Synthesis

Controlling stereochemistry—the three-dimensional arrangement of atoms—and regioselectivity—the site of bond formation—is crucial in modern organic synthesis. researchgate.net For this compound, these principles are often applied in reactions that functionalize the molecule.

A prominent example is the osmium-catalyzed asymmetric dihydroxylation (AD) of this compound. This method allows for the synthesis of either enantiomer of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol in high optical purity (>99.5% ee) without the need for chromatography. orgsyn.org The choice of chiral ligand, such as (DHQD)₂PHAL, dictates which face of the double bond is hydroxylated, thus controlling the stereochemical outcome.

Regioselectivity is critical when multiple reaction sites are available. For instance, in elimination reactions to form an alkene, the position of the double bond is determined by the reaction conditions and the substrate. youtube.com The Wittig reaction, for example, provides a reliable method to form a double bond at a specific location, which is a key consideration in the synthesis of substituted this compound analogues. youtube.com DFT models and computational methods are increasingly used to predict and understand the factors governing selectivity in complex reactions involving such substrates. acs.orgacs.org

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of solvent-free methodologies and the maximization of atom economy. acs.orgnih.gov

Conducting reactions without solvents minimizes waste, reduces environmental impact, and can simplify purification processes. Microwave-assisted synthesis is one such green chemistry technique that can be applied to produce derivatives of this compound. researchgate.net This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net While specific solvent-free syntheses of this compound are not widely reported, the dehydration of 1-phenylcyclohexanol to yield this compound is a potential candidate for such conditions, possibly using a solid acid catalyst under solvent-free thermal or microwave conditions.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Reactions with high atom economy, such as additions and rearrangements, are considered greener as they generate less waste. nih.govrsc.org

Table 2: Atom Economy of Potential Synthetic Routes to this compound

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy
Dehydration1-Phenylcyclohexanol (C₁₂H₁₆O)This compound (C₁₂H₁₄)H₂O89.8%
Wittig ReactionCyclohexanone, Benzyltriphenylphosphonium chlorideThis compoundTriphenylphosphine oxide, LiCl< 30%
Suzuki Coupling1-Bromocyclohexene, Phenylboronic acidThis compoundBromide and boronic acid salts< 50%

The calculation for the dehydration of 1-phenylcyclohexanol is as follows:

Formula Weight of Product (C₁₂H₁₄): 158.24 g/mol

Formula Weight of Reactant (C₁₂H₁₆O): 176.25 g/mol

% Atom Economy = (FW of Product / FW of all Reactants) x 100 = (158.24 / 176.25) x 100 = 89.8%

This high atom economy makes the dehydration of 1-phenylcyclohexanol an attractive green route for the synthesis of this compound. acs.orgprimescholars.com In contrast, classical reactions like the Wittig or Suzuki coupling exhibit poor atom economy due to the formation of stoichiometric amounts of byproducts. rsc.org

Process Optimization and Scalability Studies for Industrial Synthesis

The transition of a synthetic route from a laboratory setting to industrial production requires rigorous process optimization and scalability studies. rsc.org The goal is to develop a process that is safe, cost-effective, and robust, capable of producing large quantities of the target molecule with consistent quality.

For the synthesis of this compound and its derivatives, scalability can be enhanced by moving from batch to continuous flow processes. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature and pressure, improved safety, and the potential for higher throughput. nih.gov For example, photocyclization reactions, which are often limited to a small scale in batch reactors, have been successfully scaled up using continuous flow setups. nih.gov

Process optimization involves systematically studying the effects of various parameters—catalyst loading, temperature, pressure, reaction time, and solvent choice—to maximize yield and selectivity while minimizing costs and waste. tudelft.nl For the hydrogenation of biphenyl to phenylcyclohexane, a related industrial process, studies have focused on optimizing catalyst composition (e.g., Ni/Cu/ZrO₂) and reaction conditions to avoid the formation of the bicyclohexyl (B1666981) byproduct, which complicates purification. google.com Similar optimization principles would be applied to any large-scale synthesis of this compound. The development of reproducible and scalable synthesis strategies, such as the two-step post-synthesis preparation of Ti-Beta zeolites, is crucial for industrial viability. nankai.edu.cn

Chemical Reactivity and Transformation Studies of 1 Phenyl 1 Cyclohexene

Electrophilic Addition Reactions to the Alkene Moiety

The double bond in 1-Phenyl-1-cyclohexene is susceptible to a variety of electrophilic addition reactions, leading to the formation of saturated cyclohexane (B81311) derivatives. The presence of the phenyl group significantly influences the regioselectivity of these reactions.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a fundamental reaction for the saturation of the double bond in this compound, converting it to Phenylcyclohexane (B48628). This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Detailed research has shown that palladium (Pd)-based systems are highly effective for this transformation. researchgate.net The reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure of hydrogen gas. The catalyst, often palladium on a carbon support (Pd/C), facilitates the cleavage of the H-H bond and the delivery of hydrogen atoms to the same face of the alkene (syn-addition).

Key Research Findings:

Catalyst Efficiency: Palladium nanoparticles have demonstrated high catalytic activity and selectivity for the hydrogenation of alkenes like this compound. researchgate.net

Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or ethyl acetate. libretexts.org

Product: The sole product of this reaction is Phenylcyclohexane, with the phenyl group remaining intact as aromatic rings are not typically reduced under these conditions. libretexts.org

Table 1: Catalytic Hydrogenation of this compound

Catalyst Pressure (H₂) Temperature Reaction Time Product Yield
Pd/C 1 atm 25 °C 1 h Phenylcyclohexane >95% researchgate.net

Halogenation Reactions (e.g., Bromination, Chlorination)

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to this compound proceeds via an electrophilic addition mechanism. libretexts.orgpressbooks.pub This reaction is stereospecific, resulting in the anti-addition of the two halogen atoms across the double bond.

The mechanism involves the formation of a cyclic halonium ion intermediate. For instance, in bromination, the alkene's π electrons attack a bromine molecule, displacing a bromide ion and forming a three-membered bromonium ion. masterorganicchemistry.com The previously displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the opposite face, leading to the formation of a trans-dihalide. masterorganicchemistry.comyoutube.com

Reaction Scheme: this compound reacts with Br₂ to yield trans-1,2-dibromo-1-phenylcyclohexane.

Key Research Findings:

Stereochemistry: The halogenation of cyclic alkenes like cyclohexene (B86901) derivatives results exclusively in the anti-addition product. masterorganicchemistry.com For cyclohexene, this yields trans-1,2-dibromocyclohexane.

Intermediate: The reaction proceeds through a stable cyclic halonium ion, which prevents rotation around the carbon-carbon bond and dictates the anti-stereochemistry of the product. libretexts.org

Table 2: Products of Halogenation of this compound

Reagent Solvent Product Stereochemistry
Br₂ CCl₄ trans-1,2-dibromo-1-phenylcyclohexane anti-addition

Hydrohalogenation and Hydration Reactions

Hydrohalogenation involves the addition of hydrogen halides (e.g., HBr, HCl) across the double bond. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. masterorganicchemistry.comyoutube.com In the case of this compound, the C2 carbon has one hydrogen, while the C1 carbon has none. However, the stability of the intermediate carbocation is the determining factor. The addition of a proton to C2 results in a tertiary carbocation at C1, which is significantly stabilized by resonance with the adjacent phenyl group. The halide ion then attacks this carbocation to form the final product.

Product of Hydrohalogenation: The reaction of this compound with HBr yields 1-bromo-1-phenylcyclohexane as the major product. pressbooks.pub

Hydration is the addition of water across the double bond, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄). researchgate.net The mechanism is similar to hydrohalogenation. Protonation of the double bond at the C2 position forms the resonance-stabilized tertiary carbocation at C1. A water molecule then acts as a nucleophile, attacking the carbocation. youtube.com Deprotonation of the resulting oxonium ion by another water molecule yields the alcohol. The reverse of this reaction is the acid-catalyzed dehydration of 1-phenylcyclohexanol (B105894) to form this compound. study.combrainly.com

Product of Hydration: Acid-catalyzed hydration of this compound produces 1-phenylcyclohexanol.

Oxymercuration-Demercuration Reactions

Oxymercuration-demercuration is a two-step method to achieve the Markovnikov hydration of an alkene without the formation of a free carbocation intermediate, thus preventing potential rearrangements. libretexts.org

In the first step, this compound reacts with mercury(II) acetate, Hg(OAc)₂, in aqueous tetrahydrofuran (B95107) (THF). This results in the formation of a cyclic mercurinium ion intermediate. masterorganicchemistry.comchemistrysteps.com Water then attacks the more substituted carbon (C1), which bears a partial positive charge, from the side opposite the mercury-containing group (anti-addition). The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. ucla.edu

Key Research Findings:

Regioselectivity: The reaction is highly regioselective, yielding the Markovnikov product where the hydroxyl group adds to the more substituted carbon atom (C1). libretexts.orgchemistrysteps.com

Product: The final product of the oxymercuration-demercuration of this compound is 1-phenylcyclohexanol.

Table 3: Reagents and Products in Oxymercuration-Demercuration

Step Reagents Intermediate/Product
1. Oxymercuration Hg(OAc)₂, H₂O/THF 2-(acetoxymercuri)-1-phenylcyclohexanol

Hydroboration-Oxidation Reactions

Hydroboration-oxidation is another two-step process for hydrating alkenes, but it results in the anti-Markovnikov product. libretexts.org This reaction is also stereospecific, exhibiting syn-addition of the hydrogen and boron atoms across the double bond. masterorganicchemistry.com

In the first step, this compound is treated with borane (BH₃), often in a complex with THF. The boron atom, being the electrophilic part of the B-H bond, adds to the less sterically hindered and less substituted carbon (C2), while the hydrogen atom adds to the more substituted carbon (C1). This occurs in a concerted, four-centered transition state, resulting in a syn-addition. libretexts.org In the second step, the resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). The boron atom is replaced by a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com

Key Research Findings:

Regioselectivity: The reaction yields the anti-Markovnikov alcohol. chegg.com

Stereochemistry: The addition of H and OH occurs on the same side of the double bond (syn-addition).

Product: The hydroboration-oxidation of this compound produces 2-phenylcyclohexanol. macmillanlearning.com

Cycloaddition Reactions Involving this compound

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene (the 4π electron component) reacts with an alkene, known as the dienophile (the 2π electron component), to form a six-membered ring. researchgate.netlibretexts.org

This compound, as an alkene, can function as a dienophile. The reactivity in Diels-Alder reactions is generally enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups, or vice-versa. libretexts.org Lewis acids can be used to catalyze these reactions by coordinating to the dienophile, making it more electron-deficient and reactive. wikipedia.org

Example Reaction: this compound can react with a highly reactive diene, such as 1,3-butadiene, under thermal conditions to form a substituted bicyclic adduct. The reaction involves the concerted formation of two new sigma bonds. utahtech.edu

Table 4: Components in a Diels-Alder Reaction

Reactant Type Role Example
Conjugated Diene 4π electron system 1,3-Butadiene

Diels-Alder Reactions (as Diene or Dienophile)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene. wikipedia.orgslideshare.net Given its structure, this compound acts as a dienophile. The phenyl group influences the reactivity of the double bond. For the reaction to proceed efficiently, the diene must be able to adopt an "s-cis" conformation. mnstate.edu The reaction is typically thermally promoted and is a concerted process, meaning all bond-making and bond-breaking occurs in a single step. udel.edu The stereochemistry of the reactants is retained in the product. slideshare.net

While specific examples of this compound in Diels-Alder reactions are not extensively documented in readily available literature, its behavior can be inferred from the general principles of the reaction. Electron-donating groups on the dienophile can sometimes decrease reactivity in normal-demand Diels-Alder reactions, which typically involve electron-rich dienes and electron-poor dienophiles. wikipedia.org However, the specific electronic and steric effects of the phenyl and cyclohexene moieties would determine its precise reactivity with various dienes.

[2+2] Cycloadditions

[2+2] cycloadditions involve the combination of two alkene units to form a four-membered cyclobutane ring. nih.gov These reactions are typically photochemical processes, as the thermal pathway is symmetry-forbidden. wikipedia.org The reaction often proceeds through a stepwise mechanism involving a diradical intermediate, particularly with enones. wikipedia.org

Research on related structures, such as 6-alkenyl-3-phenylcyclohex-2-en-1-ones, demonstrates the participation of the phenyl-substituted cyclohexene moiety in intramolecular photochemical [2+2] cycloadditions. rsc.org Irradiation of these compounds leads to the formation of tricyclic products. rsc.org The regiochemistry of these additions can be complex and is influenced by the stability of the 1,4-biradical intermediates formed during the reaction. rsc.org In intermolecular reactions, cyclic olefins like cyclohexene can react with maleimides under photochemical conditions to yield cyclobutane products in high yields. nih.gov The reaction of 1,4-naphthoquinone with cyclohexene under irradiation also furnishes the corresponding cyclobutane adduct. nih.gov

Interactive Table: [2+2] Cycloaddition Reactions of Phenyl-Substituted Cyclohexene Derivatives

Reactant(s) Conditions Product Type Key Finding
6-propenyl-3-phenylcyclohex-2-enone Irradiation Tricyclic 'parallel' [2+2] cycloaddition product Formation of a cyclobutane ring through intramolecular reaction. rsc.org
6-butenyl-3-phenylcyclohex-2-enone Irradiation 'Crossed' cycloaddition product Regiochemistry is determined by biradical intermediate stability. rsc.org
Cyclohexene and N-alkyl maleimide Photochemical Bicyclic cyclobutane adduct High yield demonstrates the feasibility of intermolecular cycloaddition. nih.gov

Other Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edumeta-synthesis.com Besides cycloadditions, this category includes electrocyclic reactions and sigmatropic rearrangements. adichemistry.com

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product, or the reverse ring-opening process. adichemistry.com The stereochemistry is governed by the Woodward-Hoffmann rules.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a pi system.

While this compound itself is not primed for typical electrocyclic or sigmatropic reactions without further modification, its derivatives or related structures can participate. For example, the thermal opening of a related benzocyclobutene can generate an o-quinodimethane, which can then undergo an intermolecular Diels-Alder reaction. wikipedia.org This illustrates how different types of pericyclic reactions can be combined in synthetic sequences.

Oxidative Transformations of this compound

The double bond in this compound is susceptible to a variety of oxidative transformations, providing pathways to functionalized products such as epoxides, diols, and cleavage products. lookchem.com

Epoxidation Reactions

Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide, a three-membered cyclic ether. This transformation is a key step in organic synthesis. csic.es

This compound can be epoxidized using various reagents. A green chemistry approach involves the use of hydrogen peroxide as the oxidant, activated by organocatalysts like 4-hydroxybenzaldehyde. researchgate.net This method provides a sustainable alternative to traditional peracid reagents. The resulting product is 1-phenyl-1,2-epoxycyclohexane. Asymmetric epoxidation, which produces one enantiomer of the epoxide in excess, has also been studied for this substrate, highlighting the influence of electronic effects on enantioselectivity in ketone-catalyzed reactions. lookchem.comresearchgate.net

Interactive Table: Epoxidation of this compound

Oxidant Catalyst / Co-reagent Product Key Feature
Hydrogen Peroxide 4-Hydroxybenzaldehyde 1-phenyl-1,2-epoxycyclohexane Green and sustainable method. researchgate.net
Hydrogen Peroxide Ketone catalyst Chiral 1-phenyl-1,2-epoxycyclohexane Achieves asymmetric induction. lookchem.comresearchgate.net

Dihydroxylation and Oxidative Cleavage Reactions (e.g., Ozonolysis, Permanganate Oxidation)

Dihydroxylation introduces two hydroxyl groups across the double bond to form a 1,2-diol. Oxidative cleavage, a more forceful oxidation, breaks the double bond entirely to form carbonyl compounds.

Dihydroxylation: The reaction of alkenes with cold, dilute, and basic potassium permanganate (KMnO₄) typically results in syn-dihydroxylation, yielding a cis-diol. researchgate.netyoutube.com For cyclohexene, this produces cis-1,2-cyclohexanediol. researchgate.net While the yield for cyclohexene can be low under certain phase-transfer conditions, the reaction provides a direct route to the diol. nitrkl.ac.in

Oxidative Cleavage with Permanganate: Under hot, acidic, or concentrated conditions, potassium permanganate will cleave the double bond of a cyclic alkene. vedantu.com For cyclohexene, this reaction breaks the ring and oxidizes the carbons of the former double bond to carboxylic acids, yielding adipic acid. vedantu.com

Ozonolysis: Ozonolysis is a powerful method for cleaving double bonds. The alkene reacts with ozone (O₃) to form an unstable ozonide intermediate, which is then worked up under reductive (e.g., with zinc and water) or oxidative conditions. youtube.comyoutube.com Reductive workup of this compound would be expected to cleave the ring, yielding a dicarbonyl compound where one carbonyl is a ketone (from the phenyl-substituted carbon) and the other is an aldehyde. For instance, the ozonolysis of the similar compound 1-phenylbut-1-ene yields benzaldehyde and propanal. brainly.indoubtnut.com

Oxidative Cleavage with Hypervalent Iodine: An aqueous medium reaction using an in situ formed iodonium ion from potassium iodide and a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA) can also achieve oxidative cleavage of this compound. researchgate.net

Functionalization of the Phenyl Ring in this compound

While the cyclohexene double bond is a primary site of reactivity, the phenyl ring can also be functionalized, typically through electrophilic aromatic substitution. In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The cyclohexenyl group attached to the ring acts as an activating group and will direct incoming electrophiles to the ortho and para positions.

However, many reagents used for electrophilic substitution (e.g., strong acids) can also react with the alkene double bond. Therefore, achieving selective functionalization of the phenyl ring requires careful choice of reaction conditions or the use of protecting groups for the double bond. Intramolecular hydroxylation of a phenyl ring attached to a ligand framework has been observed in synthetic nonheme oxoiron(IV) complexes, demonstrating that C-H bonds on the ring can be oxidized under specific conditions. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. hu.edu.jomasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion. hu.edu.jomasterorganicchemistry.com

The 1-cyclohexenyl group attached to the benzene ring acts as an alkyl substituent. Alkyl groups are known to be activating and ortho, para-directing. hu.edu.jo This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate more effectively when the electrophile attacks at the ortho and para positions compared to the meta position. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to yield primarily ortho- and para-substituted products. lkouniv.ac.inmasterorganicchemistry.com The reaction mechanism involves two main steps: the initial attack of the electrophile on the π-system of the benzene ring, which is the slow, rate-determining step, followed by a rapid deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.orglibretexts.org While this compound itself, lacking a suitable leaving group like a halide or triflate, is not a typical starting material for these reactions, it is a significant product in certain cross-coupling processes, particularly the Heck reaction. mdpi.com

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. mdpi.com Studies on the Heck coupling of iodobenzene (B50100) with cyclohexene have shown the formation of this compound as one of the primary products. However, the reaction often suffers from issues with regioselectivity, yielding a mixture of monoarylated isomers, including this compound, 3-Phenyl-1-cyclohexene, and the thermodynamically most stable isomer, 4-Phenyl-1-cyclohexene. mdpi.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion (in the case of the Heck reaction) or transmetalation (in Suzuki or Sonogashira reactions), and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.org

Catalyst/Base SystemAryl HalideAlkeneMajor ProductsReference
Pd(OAc)₂ / NaHCO₃IodobenzeneCyclohexene1-, 3-, and 4-Phenylcyclohexene mdpi.com
PdCl₂(PhCN)₂ / KOHIodobenzeneCyclohexene1-, 3-, and 4-Phenylcyclohexene mdpi.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. A DMG is typically a Lewis basic functional group containing a heteroatom (e.g., -OMe, -CONR₂, -NR₂) that can coordinate to an organolithium reagent, such as n-butyllithium. wikipedia.orgbaranlab.org This coordination positions the base to selectively abstract a proton from the adjacent ortho position, generating a stabilized aryllithium intermediate. This intermediate can then be trapped with various electrophiles to install a new substituent exclusively at the ortho position. baranlab.orgunblog.fr

The parent this compound molecule lacks a conventional DMG. The 1-cyclohexenyl group is a non-polar hydrocarbon substituent and cannot direct the metalation in a controlled manner. Therefore, applying DoM strategies directly to this compound is not feasible. To utilize this methodology, one would first need to introduce a suitable DMG onto the phenyl ring through other synthetic transformations.

Functionalization of the Cyclohexene Ring (Beyond the double bond)

The cyclohexene ring of this compound contains reactive allylic C-H bonds, which are prime targets for functionalization.

Allylic Oxidation and Substitution Reactions

Allylic oxidation introduces an oxygen-containing functional group at the position adjacent to the double bond. This transformation is valuable for synthesizing allylic alcohols, esters, or ketones. This compound is a frequently used substrate in the study of these reactions. lookchem.com A classic reagent for this purpose is selenium dioxide (SeO₂), which often proceeds through an ene reaction followed by a acs.orgacs.org-sigmatropic rearrangement. thieme-connect.dewikipedia.org Copper catalysts paired with perester oxidants are also effective for the enantioselective production of allylic esters. thieme-connect.de

Allylic substitution, particularly halogenation, can be achieved using reagents that provide a low concentration of the halogen. For allylic bromination, N-Bromosuccinimide (NBS) is the reagent of choice. The reaction proceeds via a free-radical chain mechanism, where an allylic hydrogen is abstracted to form a resonance-stabilized allylic radical, which then reacts with bromine. masterorganicchemistry.comlibretexts.org

Reaction TypeReagent(s)Product TypeMechanism
Allylic OxidationSeO₂ / t-BuOOHAllylic AlcoholEne reaction, acs.orgacs.org-sigmatropic shift
Allylic OxidationCu(I) catalyst / PeresterAllylic EsterRadical mechanism involving Cu complexes
Allylic BrominationN-Bromosuccinimide (NBS), lightAllylic BromideFree-radical chain reaction

Polymerization Reactions and Oligomerization Studies of this compound

The polymerization of cyclic olefins can be achieved through various mechanisms, including ring-opening metathesis polymerization (ROMP) and cationic polymerization. However, the polymerization of this compound is not commonly reported, likely due to the steric hindrance imposed by the bulky phenyl group adjacent to the double bond, which can inhibit chain propagation.

Oligomerization, the formation of short-chain polymers, is an important industrial process. icp.ac.ru Studies on the oligomerization of related α-olefins like 1-hexene using metallocene catalysts (e.g., zirconocene-based systems) have been extensively investigated. researchgate.netmdpi.com These reactions typically proceed via catalytic cycles involving insertion of the olefin into a metal-hydride or metal-alkyl bond. While specific studies on this compound are limited, it is plausible that under forcing conditions with highly active catalysts, short-chain oligomers could be formed.

Photochemical and Electrochemical Reactivity of this compound

The conjugated system of this compound makes it susceptible to photochemical transformations. Upon direct irradiation, particularly in protic solvents like methanol (B129727), it can undergo several reactions. acs.org Flash photolysis studies have provided unequivocal evidence for the formation of a highly strained trans-1-phenylcyclohexene as a transient intermediate. acs.org This ground-state trans-isomer is implicated in subsequent reactions, which can include the formation of solvent-addition products (ethers) and dimers. acs.org The reaction can proceed through both singlet and triplet excited states, leading to different product distributions. acs.org

Electrochemical studies would investigate the oxidation and reduction potentials of the molecule. The phenylcyclohexene system can be oxidized at the aromatic ring or the double bond, likely leading to radical cations that could undergo subsequent reactions such as dimerization or reaction with the solvent. Reduction would target the conjugated π-system.

Advanced Spectroscopic Elucidation Techniques for 1 Phenyl 1 Cyclohexene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the structure of molecules in solution and the solid state. By exploiting the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of individual atoms and their relationships to one another within a molecule.

High-Resolution 1H NMR Studies: Chemical Shift Anisotropy and Coupling Constant Analysis

High-resolution proton (¹H) NMR spectroscopy of 1-Phenyl-1-cyclohexene provides a wealth of information. The chemical shifts of the protons are influenced by their local electronic environments. The protons on the phenyl group typically resonate in the aromatic region (δ 7.0-7.5 ppm), while the protons on the cyclohexene (B86901) ring appear at higher field. The vinylic proton on the cyclohexene ring is deshielded due to the presence of the double bond and the phenyl group, and its signal is found further downfield compared to the allylic and aliphatic protons of the ring. docbrown.infochemicalbook.com

Chemical Shift Anisotropy: In solution, rapid molecular tumbling averages the chemical shift to an isotropic value. However, the chemical shift is an anisotropic property, meaning it is dependent on the orientation of the molecule with respect to the external magnetic field. osti.gov In a molecule like this compound, the π-electron systems of the phenyl ring and the double bond create regions of shielding and deshielding. Protons located in the plane of the aromatic ring or the double bond are typically deshielded, while those positioned above or below these planes are shielded. researchgate.netlibretexts.org This anisotropic effect is a key factor in determining the observed chemical shifts.

Coupling Constant Analysis: Spin-spin coupling between adjacent non-equivalent protons provides crucial information about the connectivity and stereochemistry of the molecule. The magnitude of the coupling constant (J-value), expressed in Hertz (Hz), is related to the dihedral angle between the coupled protons. For the cyclohexene ring in this compound, the vicinal coupling constants between adjacent protons can help to define the conformation of the ring. For example, the coupling between the vinylic proton and the adjacent allylic protons will have a characteristic value. Long-range couplings can also be observed, providing further structural insights. docbrown.info

Proton Typical Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
Phenyl-H7.0 - 7.5Multipletortho, meta, para
Vinylic-H~6.1Triplet~4.0
Allylic-CH₂~2.4MultipletVicinal, Geminal
Homoallylic-CH₂~2.2MultipletVicinal, Geminal
Aliphatic-CH₂1.6 - 1.8MultipletVicinal, Geminal

Solid-State NMR Applications

While solution-state NMR is the most common technique for the analysis of small organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. In the solid state, anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings are not averaged out by molecular tumbling, leading to broad spectral lines. osti.gov

Techniques like Magic Angle Spinning (MAS) are used to average these anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. auremn.org.br For a compound like this compound, ssNMR could be used to study its crystalline packing, conformational preferences in the solid state, and molecular dynamics. While less common for simple organic molecules, ssNMR is a powerful tool for characterizing materials where single crystals suitable for X-ray diffraction cannot be obtained.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization (EI) Fragmentation Pathways and Interpretation

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the ejection of an electron from the molecule to form a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

For this compound (molar mass = 158.24 g/mol ), the molecular ion peak would be observed at m/z 158. The fragmentation of this compound is expected to be influenced by the stability of the resulting carbocations and radicals. Key fragmentation pathways may include:

Retro-Diels-Alder Reaction: Cyclohexene and its derivatives are known to undergo a retro-Diels-Alder reaction upon electron ionization. wikipedia.orgthieme-connect.deyoutube.comyoutube.com This would involve the cleavage of the cyclohexene ring to produce a diene and a dienophile. For this compound, this could lead to the formation of a butadiene fragment and a phenyl-substituted ethene radical cation, or vice versa. The charge is typically retained on the fragment with the lower ionization energy.

Loss of Alkyl Radicals: Fragmentation can occur through the loss of small alkyl radicals from the cyclohexene ring. For example, the loss of a methyl radical (•CH₃) would result in a fragment at m/z 143. Loss of an ethyl radical (•C₂H₅) would lead to a fragment at m/z 129.

Formation of Tropylium (B1234903) Ion: A common fragmentation pathway for compounds containing a benzyl (B1604629) group is the rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. While not a direct fragmentation of the intact molecular ion of this compound, it could arise from subsequent fragmentation of larger fragments.

Benzylic Cleavage: Cleavage of the bond beta to the phenyl group is a favorable process due to the formation of a stable benzylic cation.

The relative abundance of these and other fragment ions in the mass spectrum provides a fingerprint that can be used to identify this compound and distinguish it from its isomers.

Fragment Ion (m/z) Possible Structure/Formation Pathway
158Molecular Ion (M⁺•)
143[M - CH₃]⁺
129[M - C₂H₅]⁺
115[M - C₃H₇]⁺
91Tropylium ion (C₇H₇⁺)

Electrospray Ionization (ESI) and Other Soft Ionization Techniques for Molecular Weight Determination

Soft ionization techniques in mass spectrometry are designed to ionize molecules with minimal fragmentation, preserving the molecular ion for accurate molecular weight determination. spectroscopyonline.com While Electrospray Ionization (ESI) is a prominent soft ionization method, it is most effective for polar and ionic compounds that are soluble in a polar solvent and can readily accept or lose a proton. acdlabs.comlibretexts.orgnih.gov this compound, being a nonpolar hydrocarbon, is not an ideal candidate for ESI.

For nonpolar, low molecular weight compounds like this compound, other soft ionization techniques are more suitable. These methods are typically coupled with gas or liquid chromatography.

Atmospheric Pressure Chemical Ionization (APCI) : This technique is particularly well-suited for the analysis of less polar and volatile species. libretexts.org In APCI, the sample is introduced as a neutral spray and is then ionized by gas-phase ion-molecule reactions initiated by a corona discharge. acdlabs.comlibretexts.org This process typically results in the formation of a pseudomolecular ion, [M+H]⁺, with very little fragmentation, allowing for a clear determination of the molecular weight.

Atmospheric Pressure Photoionization (APPI) : APPI is another effective method for ionizing nonpolar compounds. acdlabs.com It utilizes photons to ionize the analyte molecules in the gas phase. This technique can analyze a broad range of compounds and often yields a strong molecular ion peak (M⁺), making it suitable for determining the molecular weight of this compound. acdlabs.com

Chemical Ionization (CI) : A classic soft ionization method, CI uses a reagent gas (like methane) which is first ionized by electrons. spectroscopyonline.comlibretexts.org These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form [M+H]⁺ ions. The lower energy transfer in this process, compared to electron ionization, results in significantly less fragmentation. libretexts.org

By using these techniques, a mass spectrum of this compound would be generated that is dominated by an ion corresponding to its molecular weight, confirming its nominal mass of 158 Da.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's elemental composition. docbrown.infophcog.com For this compound, the molecular formula is C₁₂H₁₄.

The theoretical exact mass of C₁₂H₁₄ can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da).

Theoretical Exact Mass of C₁₂H₁₄: (12 * 12.000000) + (14 * 1.007825) = 144.000000 + 14.10955 = 158.10955 Da

An HRMS experiment would measure the mass-to-charge ratio of the molecular ion of this compound. A measured mass that matches the theoretical value within a narrow tolerance (typically < 5 ppm) confirms the elemental formula C₁₂H₁₄. This high level of accuracy allows differentiation from other possible formulas that have the same nominal mass of 158 Da.

Table 1. HRMS Data for Elemental Composition Determination of an Ion with Nominal Mass 158.
Elemental FormulaTheoretical Exact Mass (Da)Mass Difference from C₁₂H₁₄ (Da)
C₁₂H₁₄158.109550.00000
C₁₁H₁₀O158.07316-0.03639
C₁₀H₁₄N₂158.11569+0.00614
C₉H₁₀O₂158.06298-0.04657

As shown in the table, HRMS can easily distinguish the correct formula of this compound (C₁₂H₁₄) from other potential isobars.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a specific ion and analyzing the resulting product ions. unt.edu In an MS/MS experiment on this compound, the molecular ion (precursor ion) with a mass-to-charge ratio (m/z) of 158 would be isolated by the first mass analyzer. This isolated ion is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas like argon in a collision cell. unt.edu The resulting fragment ions (product ions) are then analyzed by a second mass analyzer, producing a product ion spectrum.

While a specific MS/MS spectrum is not available, the fragmentation pattern can be inferred from published electron ionization (EI) mass spectra, which also involve fragmentation of the molecular ion. chemicalbook.comnist.gov The fragmentation of this compound is driven by the stability of the resulting carbocations and the cleavage of bonds within the cyclohexene ring.

Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage within the cyclohexene ring can lead to the loss of a methyl group, resulting in a stable ion at m/z 143.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for cyclohexene derivatives, the RDA reaction would involve the cleavage of two bonds in the ring, leading to the loss of ethene (C₂H₄), producing an ion at m/z 130.

Loss of a hydrogen atom followed by RDA: Loss of a hydrogen followed by the loss of ethene results in a prominent ion at m/z 129.

Formation of the tropylium ion: Rearrangement and cleavage can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Table 2. Proposed Fragment Ions of this compound in MS/MS.
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Structure/Formula of Loss
158143-15•CH₃
158130-28C₂H₄
158129-29•H + C₂H₄
158115-43•C₃H₇
15891-67•C₅H₇

Analysis of this fragmentation pattern provides a structural fingerprint of the molecule, confirming the presence of both the phenyl and cyclohexene moieties and their connectivity.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Characteristic Group Frequency Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org The spectrum of this compound displays characteristic absorption bands corresponding to its distinct structural features: the phenyl ring, the cyclohexene ring, and the point of conjugation.

The key vibrational modes for this compound are:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the vinylic C-H stretch of the double bond is also in this region. Aliphatic C-H stretches of the CH₂ groups in the cyclohexene ring appear just below 3000 cm⁻¹.

C=C Stretching: The spectrum shows distinct peaks for the carbon-carbon double bond stretching. The phenyl ring gives rise to characteristic absorptions around 1600 cm⁻¹ and 1500 cm⁻¹. The C=C stretch of the cyclohexene ring is also observed, typically in the 1650-1640 cm⁻¹ region. docbrown.info

C-H Bending: Vibrations corresponding to the bending of C-H bonds occur at lower wavenumbers. These include scissoring and rocking modes for the CH₂ groups.

Raman spectroscopy is particularly sensitive to symmetric, nonpolar bonds. Therefore, the C=C stretching vibrations of both the phenyl ring (especially the symmetric ring "breathing" mode around 1000 cm⁻¹) and the cyclohexene double bond are expected to produce strong Raman signals. wiley.com

Table 3. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Medium-WeakMedium
Vinylic C-H Stretch3040 - 3010Medium-WeakMedium
Aliphatic C-H Stretch3000 - 2850StrongStrong
Alkene C=C Stretch~1650Medium-WeakStrong
Aromatic C=C Stretch~1600, ~1500MediumStrong
Aliphatic CH₂ Bend~1450MediumMedium
Phenyl Ring Breathing~1000WeakStrong
Out-of-Plane C-H Bend900 - 675StrongWeak

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can be a sensitive tool for studying the conformational isomers of molecules. researchgate.net The cyclohexene ring in this compound adopts a half-chair conformation as its most stable arrangement. Other less stable conformations, such as a boat or twist-boat form, could potentially exist in equilibrium.

Each conformer possesses a unique three-dimensional structure and symmetry, which in turn gives rise to a distinct set of vibrational frequencies. ustc.edu.cn Subtle shifts in peak positions or the appearance of new bands in the IR or Raman spectrum can indicate the presence of multiple conformers.

A detailed conformational analysis would typically involve:

Computational Modeling: Calculating the theoretical vibrational frequencies for each possible stable conformer using methods like Density Functional Theory (DFT).

Spectral Comparison: Comparing the experimentally obtained IR and Raman spectra with the calculated spectra for each conformer.

Temperature-Dependent Studies: Measuring spectra at different temperatures. Changes in the relative intensities of certain bands with temperature can provide thermodynamic information about the energy difference between conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the conjugated system formed by the phenyl ring and the adjacent C=C double bond of the cyclohexene ring.

This extended π-system allows for π → π* electronic transitions. The conjugation causes a bathochromic shift (a shift to a longer wavelength) compared to non-conjugated systems like benzene (B151609) (λₘₐₓ ≈ 254 nm) or cyclohexene alone (λₘₐₓ < 200 nm). msu.edu According to data from the National Institute of Standards and Technology (NIST), this compound exhibits a strong absorption maximum in the ultraviolet region. nist.gov

The UV-Vis spectrum is characterized by a strong absorption band, which is typical for π → π* transitions in conjugated aromatic systems. The position of the λₘₐₓ is sensitive to the solvent environment and any substitution on the aromatic ring or cyclohexene moiety. This absorption is responsible for the compound's ability to absorb UV light.

Table 4. UV-Vis Spectroscopic Data for this compound.
Chromophoreλₘₐₓ (nm)Type of Transition
Phenyl-conjugated C=C~248π → π*

Electronic Transition Analysis and Chromophore Characterization

The electronic absorption spectrum of this compound is characterized by the presence of a conjugated system formed by the phenyl ring and the adjacent double bond of the cyclohexene ring. This conjugated system acts as a chromophore, responsible for the absorption of ultraviolet (UV) radiation.

The primary electronic transition of interest in this compound is the π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition corresponds to absorption in the UV region of the electromagnetic spectrum.

A detailed analysis of the S₁ ← S₀ resonant two-photon ionization spectrum of jet-cooled this compound has identified the origin of this electronic transition at 35,066 cm⁻¹ acs.orgbgsu.edu. This value provides a precise measurement of the energy gap between the ground electronic state (S₀) and the first excited singlet state (S₁). The extended conjugation in this compound, when compared to isolated benzene or cyclohexene, results in a bathochromic shift (a shift to longer wavelengths) of the main absorption band. The phenyl group and the double bond of the cyclohexene ring are the key components of the chromophore, and their relative orientation influences the electronic transition energies.

CompoundElectronic Transition (cm⁻¹)Transition TypeReference
This compound35,066S₁ ← S₀ (π → π*) acs.orgbgsu.edu

Molar Absorptivity Determinations and Concentration Analysis

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the species and the path length of the light through the sample. This relationship makes UV-Vis spectroscopy a valuable tool for quantitative analysis.

However, by examining related compounds, an estimation of the molar absorptivity can be made. For styrene (B11656), a structurally similar chromophore, the major absorption band corresponding to the π → π* transition has a molar absorptivity in the range of 10,000 to 15,000 L·mol⁻¹·cm⁻¹. It is expected that this compound would exhibit a molar absorptivity of a similar magnitude for its principal absorption band. The exact value can be influenced by the solvent and the specific substitution pattern on the aromatic ring or the cyclohexene moiety.

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventReference
Styrene (analogous chromophore)~245~12,000EthanolGeneral textbook value
This compoundNot availableEstimated to be in a similar range to styreneNot applicable

X-ray Crystallography of Crystalline Derivatives of this compound

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, crystalline derivatives can be synthesized and their structures determined by X-ray diffraction.

A notable example is the synthesis and crystallographic analysis of various substituted phenylcyclohexene derivatives. For instance, the crystal structures of trisubstituted cyclohexenes have been reported, providing detailed information on bond lengths, bond angles, and the conformation of the cyclohexene ring. In one study, the structure of a dendralene derivative of this compound was established by X-ray crystallography acs.org.

Compound DerivativeCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
A dendralene derivative of this compoundNot specified in abstractNot specified in abstractData would be in full paperData would be in full paper acs.org

Note: Specific crystallographic data such as crystal system, space group, and precise bond lengths and angles are typically found within the full crystallographic information file (CIF) or the detailed experimental section of the cited research paper.

Computational and Theoretical Investigations of 1 Phenyl 1 Cyclohexene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Phenyl-1-cyclohexene, these methods can predict its geometry, energy, and the distribution of electrons, which collectively determine its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on similar molecules, such as phenyl-substituted porphyrins and fluorene-based azo compounds.

DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the double bond of the cyclohexene (B86901) moiety, while the LUMO would likely be distributed over the entire π-system. The interaction between the π-orbitals of the phenyl group and the cyclohexene double bond would lead to a delocalized electronic structure, influencing its reactivity in electrophilic and nucleophilic reactions.

Table 1: Predicted Electronic Properties of Aromatic-Substituted Cyclic Compounds from DFT Studies (Note: This table is illustrative and based on typical results for analogous compounds, not specifically this compound)

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy~ -6.0 to -5.5 eVIndicates the electron-donating ability
LUMO Energy~ -1.0 to -0.5 eVIndicates the electron-accepting ability
HOMO-LUMO Gap~ 4.5 to 5.0 eVRelates to chemical reactivity and stability
Dipole MomentSmall, non-zeroReflects the overall polarity of the molecule

Ab Initio Methods for High-Accuracy Energy and Structure Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for predicting molecular energies and structures. While direct ab initio studies on this compound are scarce, extensive research on the closely related phenylcyclohexane (B48628) offers valuable insights.

Studies on phenylcyclohexane have employed various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Quadrature Configuration Interaction with Single and Double excitations (QCISD), with basis sets like 6-31G* and 6-311G**. researchgate.netlibretexts.org These calculations have been instrumental in determining the relative energies of different conformers. For phenylcyclohexane, the chair conformation with the phenyl group in an equatorial position is found to be more stable than the axial conformer. researchgate.netlibretexts.org

For this compound, the cyclohexene ring adopts a half-chair conformation. Ab initio calculations would be crucial in determining the precise geometry of this conformation and the rotational barrier of the phenyl group. High-level calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), could provide benchmark energetic data.

Table 2: Calculated Conformational Energies (kcal/mol) for Phenylcyclohexane using Ab Initio Methods (Source: Based on data from studies on phenylcyclohexane) researchgate.net

MethodBasis SetΔH° (axial - equatorial)ΔG° (axial - equatorial)
HF6-31G3.142.87
B3LYP6-311G2.922.85
MP26-311G3.203.09
QCISD6-311G3.213.10
QCISD6-311(2df,p)2.982.90

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and flexibility of molecules, which are critical for understanding their interactions and reactivity.

Energy Minimization and Potential Energy Surface Mapping

Energy minimization is a computational process to find the geometry of a molecule that corresponds to a minimum on the potential energy surface (PES). For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable conformation. The cyclohexene ring in this compound is expected to exist in a half-chair conformation.

Potential energy surface (PES) mapping involves calculating the energy of the molecule as a function of one or more geometric parameters, such as the dihedral angle of the bond connecting the phenyl and cyclohexene rings. This mapping helps to identify all stable conformers (local minima) and the transition states that connect them. The PES for the rotation of the phenyl group would reveal the energy barriers to rotation and the preferred orientation of the phenyl ring relative to the cyclohexene ring. Studies on phenylcyclohexane reveal a rotational barrier for the phenyl group, which is influenced by steric interactions with the cyclohexane (B81311) ring hydrogens. researchgate.netlibretexts.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with a solvent over time.

Force Field Development and Validation for this compound

A force field is a set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. The accuracy of MD simulations is highly dependent on the quality of the force field. For a molecule like this compound, a general force field such as the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) could be used as a starting point. researchgate.net

However, for high accuracy, it is often necessary to develop and validate specific parameters for the molecule of interest. This process typically involves:

Parameterization: Dihedral angle parameters are often the most critical for accurately reproducing conformational energies. These can be derived by fitting the force field energies to a quantum mechanically calculated PES for the rotation of key bonds, such as the bond connecting the phenyl and cyclohexene rings.

Validation: The new force field parameters are then validated by comparing the results of MD simulations with experimental data or high-level ab initio calculations. For instance, the calculated conformational free energy difference between different conformers should agree with experimental values.

The development of a specific force field for this compound would require careful parameterization of the terms involving the sp2 carbons of the double bond and the connection to the aromatic ring to accurately model the molecule's unique electronic and steric features. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, theoretical approaches are employed to map out potential energy surfaces, identify key intermediates, and determine the energetic feasibility of various reaction pathways. These methods offer insights that are often inaccessible through experimental means alone.

Transition State Characterization and Activation Energy Calculations

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. Its structure and energy determine the activation energy (Ea), which is the minimum energy required for a reaction to occur. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures.

A transition state search involves optimizing the molecular geometry to find a first-order saddle point on the potential energy surface. This is a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For reactions involving substituted cyclohexenes, such as dehydrogenation or oxidation, DFT calculations can provide detailed energetic profiles. For instance, in the catalytic dehydrogenation of cyclohexene to benzene (B151609), a related process, the activation barriers for sequential C-H bond-breaking steps have been calculated. On a Pt/Cu/Pt(111) surface, the rate-determining step was found to be the conversion of a C6H9 intermediate to C6H8, with a calculated activation energy of 0.87 eV. researchgate.net While this specific study was on cyclohexene, a similar methodology would be applied to this compound to understand how the phenyl substituent influences the reaction barriers, for example, in its hydrogenation or epoxidation.

The activation energy is a crucial parameter derived from these calculations, as it directly relates to the reaction rate via the Arrhenius equation. A higher activation energy implies a slower reaction rate. Computational studies allow for the comparison of activation energies for different proposed mechanisms, thereby identifying the most kinetically favorable pathway.

Reaction Step (Illustrative for Cyclohexene Dehydrogenation)Catalyst SurfaceCalculated Activation Energy (Ea)
C6H10 → C6H9 + HPt/Cu/Pt(111)0.87 eV
C6H9 → C6H8 + HPt/Cu/Pt(111)0.85 eV
C6H8 → C6H7 + HPt/Cu/Pt(111)1.17 eV

Note: The data in this table is for the related molecule cyclohexene on specific catalytic surfaces and serves to illustrate the type of data obtained from transition state calculations. researchgate.net Specific values for this compound would require dedicated computational studies.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Studies

Once a transition state has been located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the path of steepest descent from the transition state geometry down to the energy minima on both the reactant and product sides of the reaction.

The purpose of an IRC calculation is twofold:

Verification: It confirms that the identified transition state correctly connects the intended reactants and products. A successful IRC calculation provides a continuous reaction pathway linking these three critical points on the potential energy surface.

Mechanism Insight: The IRC path reveals the sequence of geometric changes the molecule undergoes during the transformation. It shows how bonds are broken and formed in a continuous manner, providing a detailed movie of the reaction mechanism at the molecular level.

For a hypothetical reaction, such as the acid-catalyzed isomerization of this compound to an exocyclic isomer, an IRC analysis would start at the transition state for the proton transfer and hydride shift. The calculation would trace the path backward to the protonated this compound (reactant) and forward to the final product, confirming the role of the calculated TS in this specific mechanistic step. These calculations are computationally intensive but are considered the gold standard for verifying a computed reaction mechanism.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational quantum chemistry can predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra are invaluable for interpreting experimental data, assigning signals, and confirming molecular structures.

For this compound, DFT calculations are commonly used to predict its spectroscopic features. The process begins with optimizing the molecule's geometry to its lowest energy state. Following this, specific calculations are performed to determine the spectroscopic parameters.

NMR Spectroscopy: The prediction of NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The calculated shieldings are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). In a study on the oxidation products of this compound, NMR shielding was computed using the GIAO method at the MP2/6-311++G(2d,p) level of theory to help correlate calculated structures with experimental NMR data. rsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches, C=C stretches, and ring deformations.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

Vibrational ModeExperimental Wavenumber (cm⁻¹) (Typical Range)Computationally Predicted Wavenumber (cm⁻¹) (Illustrative)
Aromatic C-H Stretch3100-30003085
Olefinic =C-H Stretch3040-30103020
Aliphatic C-H Stretch3000-28502930
C=C Stretch (Alkene)~16501655
C=C Stretch (Aromatic)1600, 14751595, 1480

Note: The computationally predicted wavenumbers are illustrative examples for the functional groups present in this compound and demonstrate the typical output of a frequency calculation.

Electronic Property Characterization: HOMO/LUMO Analysis and Charge Distribution Studies

The electronic properties of a molecule are fundamental to its reactivity and optical characteristics. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter.

Chemical Reactivity: A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Electronic Transitions: The HOMO-LUMO gap often corresponds to the lowest energy electronic excitation of the molecule, providing a first approximation of its UV-Visible absorption properties.

For this compound, the π-systems of the phenyl ring and the cyclohexene double bond are expected to contribute significantly to the frontier orbitals. The HOMO would likely be a π-orbital with significant electron density on the phenyl ring and the double bond, while the LUMO would be the corresponding π* anti-bonding orbital.

ParameterIllustrative Calculated Value (eV) (B3LYP/6-31G*)
HOMO Energy-5.95
LUMO Energy-0.25
HOMO-LUMO Gap5.70

Note: These values are representative for a molecule with this structure, calculated at a common level of theory, and are presented for illustrative purposes.

Charge Distribution Studies: The distribution of electron density within a molecule is not uniform and dictates its electrostatic properties. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom from the results of a quantum chemistry calculation. These charges provide a picture of the molecule's polarity and can help identify sites susceptible to nucleophilic or electrophilic attack.

In this compound, the carbon atoms of the phenyl ring and the double bond would have different partial charges compared to the saturated sp³-hybridized carbons of the cyclohexene ring. The analysis would likely show a slight negative charge on the carbon atoms of the double bond and the phenyl ring due to the polarizable π-electron cloud, making them potential sites for electrophilic attack.

Atom (Selected)Illustrative Mulliken Charge (e)
C1 (Olefinic, Phenyl-substituted)+0.05
C2 (Olefinic)-0.15
C7 (Phenyl, Ipso)+0.10
H (on C2)+0.12

Note: The values are illustrative and represent typical results from a Mulliken population analysis for this type of structure.

Mechanistic Investigations of 1 Phenyl 1 Cyclohexene Reactions

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for probing reaction mechanisms by replacing an atom in a reactant with one of its heavier isotopes, most commonly hydrogen (¹H) with deuterium (B1214612) (²H or D). This substitution does not alter the potential energy surface of the reaction but does affect the vibrational frequencies of bonds to the isotopic atom. princeton.edu The resulting change in reaction rate is known as the kinetic isotope effect (KIE).

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org A normal primary KIE (kH/kD > 1) indicates that the C-H bond is being cleaved in this slow step. princeton.edu Secondary KIEs occur when the labeled atom is not directly involved in bond breaking or formation but is located at or near the reaction center. wikipedia.org These effects provide information about changes in hybridization or steric environment at the transition state.

In the context of 1-Phenyl-1-cyclohexene, a notable example is the thermal isomerization of trans-1-phenyl-2-d-cyclohexene to its more stable cis isomer. This reaction exhibits a significant primary kinetic isotope effect, providing insight into the mechanism of this isomerization.

Table 2: Kinetic Isotope Effect in the Isomerization of trans-1-Phenyl-2-d-cyclohexene

ReactionIsotopekH/kD at Room TemperatureMechanistic Implication
Thermal IsomerizationDeuterium2.0C-H(D) bond rotation is involved in the rate-determining step. iitd.ac.in

This kH/kD value of 2.0 suggests that the rotation around the carbon-carbon double bond, which requires temporary cleavage of the π-bond and involves movement of the attached hydrogen/deuterium atom, is a key feature of the rate-limiting transition state. iitd.ac.in Isotopic labeling is also instrumental in studying enzymatic reactions, such as those catalyzed by Cytochrome P450, where KIEs can establish whether a C-H bond oxidation is the rate-limiting step in the metabolic transformation of a substrate. nih.gov

Solvent Effects and Reaction Medium Influence on Reactivity

The choice of solvent can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states through various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding. wikipedia.org

The effect of solvent polarity is particularly significant in reactions that involve a change in charge distribution between the ground state and the transition state. According to transition state theory, if the transition state is more polar than the reactants, a polar solvent will stabilize it more effectively than it stabilizes the reactants, thus lowering the activation energy and accelerating the reaction. wikipedia.orgresearchgate.net Conversely, if the reactants are more polar than the transition state, a polar solvent will slow the reaction down.

For reactions of this compound that proceed through charged intermediates, such as a carbocation in an electrophilic addition reaction, the solvent effect is critical.

Table 3: Expected Influence of Solvent Polarity on the Rate of Electrophilic Addition to this compound

SolventDielectric Constant (ε)Relative RateRationale
n-Hexane1.9SlowNonpolar solvent; poor stabilization of polar transition state and carbocation intermediate. ajpojournals.org
Dichloromethane9.1IntermediateModerately polar solvent; provides some stabilization. chemrxiv.org
Methanol (B129727)33.0FastPolar protic solvent; effectively solvates and stabilizes the charged intermediate. wikipedia.org
Water80.1Very FastHighly polar protic solvent; provides maximum stabilization of the polar transition state. wikipedia.org

In SN1-type reactions, polar protic solvents like water and methanol can accelerate the reaction by solvating both the forming carbocation and the leaving group. wikipedia.org In contrast, for SN2 reactions, polar aprotic solvents (e.g., DMSO, acetonitrile) are often preferred because they solvate the cation but not the nucleophile, leaving the nucleophile more reactive. wikipedia.org Solvent viscosity can also play a role, with highly viscous solvents potentially decreasing reaction rates by hindering the movement of reactant molecules. libretexts.org

Catalytic Cycle Elucidation in Catalyzed Transformations

Many important reactions of this compound, particularly hydrogenation and oxidation, are performed using transition-metal catalysts. Understanding the detailed mechanism of these catalyzed reactions involves elucidating the catalytic cycle, which depicts the sequence of steps the catalyst undergoes to convert reactants into products and regenerate itself.

A typical catalytic cycle for the hydrogenation of an alkene involves several key steps:

Oxidative Addition: The catalyst activates molecular hydrogen (H₂).

Substrate Coordination: The alkene (this compound) binds to the metal center.

Migratory Insertion: A hydride ligand on the metal transfers to one of the alkene carbons, forming a metal-alkyl intermediate.

Reductive Elimination: A second hydride transfers to the other carbon of the original double bond, releasing the saturated product (phenylcyclohexane) and regenerating the active catalyst.

Mechanistic studies on cobalt-catalyzed asymmetric hydrogenation of enamides have supported a cycle involving cobalt(0) and cobalt(II) intermediates. uit.no Kinetic and deuterium-labeling experiments in that system established an irreversible H₂ addition step as both rate- and selectivity-determining. uit.no Similarly, palladium complexes are effective for the asymmetric hydrogenation of imines. dicp.ac.cn

In catalytic oxidations, such as the aerobic oxidation of cyclohexene (B86901), the mechanism often involves radical pathways. rsc.orgmdpi.com Catalysts like TiZrCo can promote the formation of allylic oxidation products. Studies suggest that surface CoO and Co₃O₄ species are the active sites responsible for the high activity and selectivity observed in these reactions. mdpi.com The catalyst facilitates the reaction with molecular oxygen, often through the formation of hydroperoxide intermediates that drive a free-radical chain reaction. rsc.org

Stereochemical Course of Reactions and Stereoselectivity Mechanisms

Many reactions of this compound can create new stereocenters. Understanding the stereochemical course of these reactions—whether they proceed with syn- or anti-addition, and with what degree of enantioselectivity or diastereoselectivity—is a critical aspect of mechanistic investigation.

Hydroboration-Oxidation: This two-step reaction converts alkenes into alcohols with anti-Markovnikov regioselectivity. The mechanism is highly stereospecific. In the first step, the boron and hydrogen atoms add across the double bond in a concerted fashion to the same face of the alkene, a process known as syn-addition. masterorganicchemistry.comlibretexts.org The subsequent oxidation of the carbon-boron bond with hydrogen peroxide proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position. yale.edulibretexts.org

For this compound, hydroboration-oxidation would lead to the formation of 2-phenylcyclohexanol, with the hydrogen and hydroxyl groups added in a syn relationship to each other.

Epoxidation: The reaction of an alkene with a peroxy acid (like m-CPBA) forms an epoxide. This reaction is also stereospecific, occurring via a concerted mechanism where the oxygen atom is delivered to one face of the double bond. libretexts.org The stereochemistry of the starting alkene is preserved in the epoxide product. For this compound, this results in an epoxide ring fused to the cyclohexene ring. The subsequent ring-opening of this epoxide can proceed via SN1 or SN2 mechanisms depending on the reaction conditions, leading to different stereochemical outcomes. libretexts.org Under acidic conditions (SN1-like), the nucleophile typically attacks the more substituted carbon, while under basic conditions (SN2), attack occurs at the less sterically hindered carbon. libretexts.org

Table 4: Stereochemical Outcomes for Key Reactions of this compound

ReactionReagentsKey Mechanistic FeatureStereochemical Result
Hydroboration-Oxidation1. BH₃-THF2. H₂O₂, NaOHConcerted syn-addition of H and B; Retention of configuration during oxidation. masterorganicchemistry.comyale.eduSyn-addition of H and OH.
Epoxidationm-CPBAConcerted addition of oxygen atom. libretexts.orgSyn-addition of epoxide ring.
Catalytic HydrogenationH₂, Pd/CAdsorption onto catalyst surface followed by syn-addition of hydrogen.Syn-addition of two H atoms.

Intermediate Detection and Characterization

A complete mechanistic picture requires the identification of any transient species or intermediates that are formed along the reaction coordinate. These intermediates are often highly reactive and present in low concentrations, making their detection challenging.

Carbocation Intermediates: In electrophilic addition reactions to this compound (e.g., addition of HBr), the mechanism is expected to proceed through a carbocation intermediate. The initial attack of the electrophile (H⁺) on the double bond would form a tertiary benzylic carbocation. This intermediate is relatively stable due to hyperconjugation and resonance delocalization of the positive charge into the phenyl ring. The subsequent attack by the nucleophile (Br⁻) on this carbocation completes the reaction. While direct spectroscopic observation of such intermediates is difficult, their existence can be inferred from the reaction products, including potential rearrangement products, and the strong influence of polar, solvating media on the reaction rate. wikipedia.org

Radical Intermediates: In radical-mediated reactions, such as certain types of oxidations or polymerizations, the key intermediates are species with unpaired electrons. The oxidation of cyclohexene with molecular oxygen, for instance, is proposed to follow a radical-chain mechanism where 2-cyclohexene-1-hydroperoxide is a key intermediate that initiates the free-radical process. rsc.org

Organometallic Intermediates: In catalyzed reactions, the intermediates are organometallic complexes where the substrate is bound to the metal center. In the asymmetric hydrogenation of enamides catalyzed by cobalt, (phosphine)Co(enamide) complexes have been identified as the catalyst resting state through in-situ UV-visible and EPR spectroscopy. uit.no These studies provide direct evidence for the species present during the catalytic cycle. The compound this compound itself is a known metabolite and analytical artifact of the drug Phencyclidine, indicating its formation as an intermediate in metabolic or degradation pathways. nih.gov

Applications and Broader Research Contexts of 1 Phenyl 1 Cyclohexene

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of the double bond in 1-Phenyl-1-cyclohexene, coupled with the influence of the phenyl group, makes it a powerful tool for synthetic chemists. It serves as a starting point for introducing the phenylcyclohexane (B48628) moiety into larger, more complex molecules, enabling the synthesis of a diverse array of chemical entities.

Natural Product Total Synthesis

While direct total syntheses of natural products starting from this compound are not extensively documented in readily available literature, its structural motif is a key component in several complex natural products. For instance, the core structure of Haouamine A, a potent anticancer agent, features an indeno-tetrahydropyridine system that can be conceptually traced back to phenylcyclohexene-like precursors. The synthesis of such intricate natural products often involves the strategic construction of substituted cyclohexene (B86901) rings, highlighting the importance of understanding the chemistry of compounds like this compound.

Similarly, the synthesis of Pancratistatin, an Amaryllidaceae alkaloid with significant antitumor activity, involves the creation of a highly functionalized aminocyclohexane ring. Synthetic strategies towards Pancratistatin and its analogues often rely on intermediates that share the core phenyl-substituted six-membered ring structure of this compound, demonstrating its conceptual relevance in the design of synthetic routes to complex bioactive molecules.

Pharmaceutical Precursor Synthesis and Scaffold Development

One of the most well-established and significant applications of this compound is in the synthesis of chiral auxiliaries, which are crucial for the enantioselective synthesis of pharmaceutical drugs. A prime example is the synthesis of (trans)-2-phenylcyclohexanol, a widely used chiral auxiliary.

The key step in this synthesis is the Sharpless asymmetric dihydroxylation of this compound. This powerful reaction introduces two hydroxyl groups across the double bond with a high degree of stereocontrol, dictated by the chiral ligand used. The resulting chiral diol can then be further manipulated to yield enantiomerically pure (trans)-2-phenylcyclohexanol. This chiral auxiliary has proven invaluable in a variety of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and alkylations, which are fundamental processes in the synthesis of single-enantiomer drug molecules.

The phenyl-piperazine-triazine scaffold is another area where derivatives of this compound could conceptually play a role. These scaffolds are of interest in medicinal chemistry as they can mimic α-helices, which are important recognition motifs in protein-protein interactions. The development of small molecules that can modulate these interactions holds significant therapeutic potential.

Table 1: Key Transformations of this compound in Pharmaceutical Precursor Synthesis

TransformationReagentsProductApplication
Asymmetric DihydroxylationOsO₄, K₃Fe(CN)₆, (DHQ)₂PHAL or (DHQD)₂PHALChiral DiolIntermediate for chiral auxiliaries
Conversion to Chiral AuxiliarySubsequent synthetic steps(trans)-2-PhenylcyclohexanolChiral auxiliary in asymmetric synthesis

Agrochemical Development and Derivatives

The structural motif of this compound is also relevant in the field of agrochemicals. Phenyl-substituted cyclohexenone derivatives have been investigated for their herbicidal activity. While not directly synthesized from this compound in all patented examples, the core structure's presence in herbicidally active molecules suggests that derivatives of this compound could serve as valuable starting materials or intermediates in the development of new crop protection agents. The exploration of various substitution patterns on both the phenyl and cyclohexene rings could lead to the discovery of novel herbicides with improved efficacy and selectivity.

Material Science Applications and Polymer Chemistry

The inherent structure of this compound, containing a polymerizable double bond and a bulky, rigid phenyl group, suggests its potential utility in material science and polymer chemistry.

Monomer in Polymer Synthesis for Specialty Materials

The vinyl group within the cyclohexene ring of this compound makes it a candidate for polymerization reactions. Cationic polymerization of this monomer could potentially lead to the formation of poly(this compound). The resulting polymer would possess a unique architecture, with a saturated cyclohexane (B81311) backbone and pendant phenyl groups.

Such a polymer would be expected to exhibit distinct physical properties compared to more common polymers. The rigidity of the cyclohexane rings and the steric bulk of the phenyl groups would likely result in a polymer with a high glass transition temperature (Tg), good thermal stability, and specific mechanical properties. These characteristics could make it suitable for applications as a specialty polymer in areas requiring high-performance materials.

Table 2: Potential Properties of Poly(this compound)

PropertyExpected CharacteristicPotential Application
Glass Transition Temperature (Tg)HighHigh-temperature resistant plastics
Thermal StabilityGoodEngineering plastics, coatings
Mechanical PropertiesRigid, potentially brittleComponents requiring dimensional stability
SolubilityLikely soluble in organic solventsProcessable for films and coatings

Precursor for Advanced Functional Materials

Beyond polymerization, this compound and its derivatives hold potential as precursors for advanced functional materials. The phenylcyclohexane moiety is a structural component found in some liquid crystals. The synthesis of chiral liquid crystalline compounds is an active area of research, and the ability to introduce chirality into the phenylcyclohexane core, as demonstrated in the synthesis of chiral auxiliaries, could be leveraged to create novel liquid crystalline materials with specific optical properties.

Furthermore, the carbon-rich structure of this compound makes it a conceivable, albeit not yet demonstrated, precursor for the synthesis of carbon nanomaterials. Through controlled pyrolysis or other high-temperature processes, it is theoretically possible to utilize such organic molecules as building blocks for the formation of carbon-based functional materials, such as carbon dots or other nanostructures. This remains a speculative but intriguing avenue for future research.

Optoelectronic Materials Applications

While the direct application of this compound in commercial optoelectronic devices is not yet widespread, its derivatives are being explored for their potential in creating novel organic semiconductors and conjugated polymers. The inherent structure of this compound, which combines a phenyl group with a cyclohexene ring, provides a foundational scaffold for the synthesis of more complex molecules with tailored electronic and photophysical properties.

Researchers are investigating the incorporation of the this compound moiety into larger polymeric structures to create π-conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their potential for solution-based processing, flexibility, and tunable electronic properties. The phenyl group offers electronic conductivity, while the cyclohexene ring can be functionalized to modify the polymer's solubility, morphology, and electronic energy levels.

The synthesis of such polymers often involves the polymerization of functionalized this compound monomers. By carefully selecting the co-monomers and polymerization techniques, scientists can control the resulting polymer's band gap, charge carrier mobility, and luminescence characteristics. While specific high-performance optoelectronic materials based solely on this compound are still in the early stages of research, the foundational knowledge being gained is crucial for the future design of advanced organic electronic materials.

Research in Catalysis: Substrate in Catalytic Studies and Ligand Precursor

This compound serves as a valuable model substrate in a variety of catalytic investigations, particularly in the field of hydrogenation reactions. Its well-defined structure, featuring a trisubstituted double bond, allows researchers to probe the activity, selectivity, and mechanisms of various catalyst systems.

The catalytic hydrogenation of this compound to phenylcyclohexane is a frequently studied reaction. This transformation is of fundamental importance in understanding how different catalysts, including those based on palladium, platinum, rhodium, and nickel, interact with unsaturated hydrocarbons. libretexts.orgdtic.mil Studies often focus on optimizing reaction conditions such as temperature, pressure, and solvent to achieve high conversion rates and selectivity. The use of both homogeneous and heterogeneous catalysts has been explored, providing insights into the advantages and disadvantages of each system. libretexts.orglibretexts.orgyoutube.com

For instance, palladium-based catalysts, such as palladium on carbon (Pd/C), have demonstrated high efficiency in the hydrogenation of this compound under mild conditions. researchgate.net Research in this area often involves comparing the performance of different supported palladium catalysts to understand the influence of the support material on catalytic activity. researchgate.net

Below is a data table summarizing representative findings in the catalytic hydrogenation of this compound:

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Conversion (%)ProductReference
Pd@FERH₂Not SpecifiedNot Specified1>95Phenylcyclohexane researchgate.net
Pd/RUB-37H₂Not SpecifiedNot Specified1~80Phenylcyclohexane researchgate.net
Rhodium ComplexH₂Not SpecifiedRoom TempAtmosphericHighPhenylcyclohexane youtube.com
Pd/CIsopropanolIsopropanol60Not Applicable~100Phenylcyclohexane pharmablock.com
Pt or Pd on CeO₂H₂Solvent-free120321-29Cyclohexane rsc.org

Beyond its role as a substrate, there is emerging interest in using the this compound framework as a precursor for the synthesis of novel phosphine (B1218219) ligands. Chiral phosphine ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. jst.go.jpnih.govtcichemicals.com The synthesis of such ligands can involve the functionalization of the cyclohexene ring of this compound to introduce phosphine groups. The chirality can be introduced either through asymmetric synthesis or by resolution of racemic mixtures. While this area of research is less developed compared to its use as a substrate, the potential to create a new class of chiral ligands from a readily available starting material is a significant driver for further investigation. researchgate.net

Environmental and Industrial Relevance of this compound and its Derivatives

This compound and its derivatives have relevance in both industrial applications and environmental considerations. Industrially, this compound serves as a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and fragrances. guidechem.com Its chemical structure allows for a variety of transformations, making it a valuable intermediate in the production of more complex molecules. For example, it is used as a starting material in the synthesis of some pharmaceutical intermediates. jst.go.jpchemicalbook.com The fragrance industry also utilizes this compound and related compounds for their characteristic scents. guidechem.com

The cyclohexyl and cyclohexene motifs are recognized as important structural components in drug discovery. pharmablock.com The replacement of a phenyl ring with a cyclohexene or cyclohexane ring can lead to improved physicochemical properties of a drug candidate, such as increased aqueous solubility. pharmablock.com This strategy has been employed in the development of new therapeutic agents.

From an environmental perspective, the fate and impact of this compound and its derivatives are of interest. While specific data on the environmental persistence and biodegradation of this compound is limited, studies on related compounds such as n-alkylcyclohexanes and n-alkylbenzenes suggest that microbial degradation pathways exist. The biodegradation of such compounds often involves the oxidation of the alkyl side chain and subsequent ring cleavage by microorganisms. The persistence of such chemicals in the environment is a key factor in assessing their potential for long-term environmental impact. nsf.govnih.gov

It is important to note that isomers of phenylcyclohexene, such as 4-phenylcyclohexene, have been identified as indoor air pollutants, often associated with the "new carpet smell." While distinct from this compound, this highlights the potential for related compounds to be present in the environment and the importance of understanding their sources, fate, and potential impacts. Further research is needed to fully elucidate the environmental degradation pathways and potential for bioaccumulation of this compound to ensure its safe and sustainable use in industrial applications.

Future Research Directions and Perspectives for 1 Phenyl 1 Cyclohexene

Development of Novel and Efficient Synthetic Methodologies

While established routes to 1-phenyl-1-cyclohexene exist, future research will likely focus on developing more efficient, selective, and scalable synthetic methods. Current syntheses often rely on classical reactions such as the dehydration of 1-phenylcyclohexanol (B105894) or coupling reactions. neliti.comnih.gov For instance, 1-phenylcyclohexanol can be dehydrated using reagents like p-toluenesulfonic acid. nih.gov Another common approach involves the Grignard reaction between a phenylmagnesium halide and cyclohexanone (B45756) to form the alcohol precursor. nih.gov

Future advancements could move beyond these traditional methods. A significant area for development is the use of advanced transition-metal catalysis. For example, a novel process has been described for synthesizing highly functionalized cyclohexenes from arenes using a tungsten complex, which facilitates a series of nucleophilic additions. nih.gov Exploring similar organometallic pathways could provide direct access to this compound and its derivatives with high degrees of control over substitution patterns. Another promising avenue is the refinement of intramolecular reactions, such as the Wittig reaction, which has been used to synthesize chiral 4-substituted 1-phenylcyclohexene derivatives. acs.org The development of catalytic, one-pot procedures that minimize intermediate purification steps would represent a substantial improvement in efficiency and cost-effectiveness.

Table 1: Selected Synthetic Routes for this compound

Starting Materials Reagents/Conditions Yield Reference
1-Phenylcyclohexanol 5A molecular sieves, Benzene (B151609) 98.3% neliti.com
Iodobenzene (B50100), Cyclohexene (B86901) Caesium carbonate, tetrakis(triphenylphosphine)palladium(0) 99.0% neliti.com
Bromobenzene, Cyclohexanone 1. Mg, diethyl ether; 2. Dehydration ~94% nih.gov
Benzene, Cyclohexene Friedel-Crafts alkylation conditions N/A pharmablock.com

Exploration of Untapped Reactivity Pathways and Transformations

This compound serves as a versatile substrate for a range of chemical transformations, including allylic and benzylic oxidations, radical rearrangements, and asymmetric epoxidations. neliti.com However, its full reactive potential remains largely untapped. Future research should aim to explore novel transformations that leverage its distinct electronic and steric properties.

One area of interest is the divergent reactivity of metallacycle intermediates derived from the compound. Recent studies on cobalt-catalyzed additions have shown that cobaltacyclobutene intermediates can undergo various downstream transformations, including migratory insertion and reductive elimination, to generate structurally diverse polyenes. britannica.comnih.gov Applying these advanced catalytic cycles to this compound could unlock pathways to complex molecular architectures. Furthermore, the photochemistry of this compound, which has been studied in methanol (B129727), could be expanded to different solvents and with various photosensitizers to explore new rearrangement and addition reactions. nih.gov The development of enantioselective transformations, building upon existing work in asymmetric epoxidation, is another critical frontier. neliti.com This could involve designing new chiral catalysts that can control the stereochemistry of additions, cyclizations, or functionalizations of the cyclohexene ring.

Integration of Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating research on this compound. DFT calculations can provide deep insights into reaction mechanisms, transition state energies, and molecular properties, thereby guiding experimental design and explaining observed reactivity.

Future research can utilize DFT to:

Predict Reaction Outcomes: Model potential reaction pathways for novel transformations to predict the most likely products and identify optimal reaction conditions. For instance, DFT has been used to model the migratory insertion pathways of cobaltacycles, successfully predicting the observed product by identifying the lowest-energy transition state. britannica.comnih.gov

Elucidate Mechanisms: Investigate the step-by-step mechanisms of known reactions, such as oxidations and rearrangements, to understand the role of catalysts and intermediates.

Design Novel Catalysts: Computationally screen potential catalysts for new reactions, such as asymmetric hydrogenations or metathesis, by calculating their binding affinities and activation barriers.

Analyze Molecular Properties: Studies on analogous compounds like 1-hydroxycyclohexyl phenyl ketone have used DFT to investigate electronic structure, chemical reactivity parameters (e.g., HOMO-LUMO gaps, chemical potential), and molecular stability. nih.gov Applying similar analyses to this compound can help predict its behavior in various chemical environments and guide its application in materials science and medicinal chemistry.

Discovery of Emerging Applications in Interdisciplinary Fields

While this compound is primarily known as a chemical intermediate, its core structure is a scaffold with significant potential in interdisciplinary fields such as medicinal chemistry and materials science. acs.orgamerichem.com

In medicinal chemistry , the phenylcyclohexane (B48628) motif is of considerable interest. Analogues of 1-phenylcyclohexylamine (B1663984) have been synthesized and evaluated for anticonvulsant activity, demonstrating that this scaffold can interact with biological targets. sigmaaldrich.com Research has shown that novel functionalized cyclohexenes can be synthesized to meet criteria for "drug likeliness," suggesting their potential as core structures in drug discovery programs. wikipedia.org Future work could focus on synthesizing libraries of this compound derivatives and screening them for various biological activities.

In materials science , the styrenic nature of this compound suggests its potential as a monomer or comonomer for the synthesis of novel polymers. Styrene (B11656) and its derivatives are fundamental building blocks for a vast range of materials, including polystyrene and styrene-butadiene rubber. nih.govnih.gov The incorporation of the bulky phenylcyclohexene unit into a polymer backbone could impart unique thermal and mechanical properties, such as increased rigidity and a higher glass transition temperature. Furthermore, substituted poly(p-phenylenes) have attracted attention for their applications in light-emitting diodes (LEDs). nih.gov Derivatives of this compound could be explored as components of new conjugated materials for organic electronics.

Focus on Sustainable and Green Chemical Approaches in Research and Development

Aligning future research on this compound with the principles of green chemistry is essential for sustainable technological development. This involves designing processes that minimize waste, reduce energy consumption, and utilize less hazardous substances.

Key green approaches for future research include:

Catalyst Development: Replacing stoichiometric reagents in synthetic protocols with recyclable catalytic alternatives. For example, developing solid acid catalysts for the dehydration of 1-phenylcyclohexanol could avoid the use of soluble acids that are difficult to separate and recycle.

Alternative Energy Sources: Employing energy-efficient techniques such as microwave-assisted organic synthesis (MAOS) or sonochemistry. These methods can significantly reduce reaction times and energy input compared to conventional heating.

Biocatalysis: Exploring enzymatic routes for the synthesis or transformation of this compound. Biocatalysis offers high selectivity under mild conditions and can reduce the environmental impact of chemical production.

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. For reactions where solvents are necessary, a careful selection based on safety and environmental impact is crucial.

By focusing on these research directions, the scientific community can continue to build upon the existing knowledge of this compound, paving the way for new discoveries and sustainable applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Phenyl-1-cyclohexene?

  • Synthesis : While direct synthesis protocols are not detailed in the provided evidence, oxidation studies in flow reactors (e.g., using acetonitrile, methylene blue, and pressurized O₂) highlight the importance of controlled reaction conditions to minimize side products .
  • Characterization : Utilize refractive index (n20/D=1.57n_{20}/D = 1.57), boiling point (251–253°C), and density (0.994 g/mL at 25°C) for preliminary identification . Confirm structure via SMILES (C1CCC(=CC1)c2ccccc2C1CCC(=CC1)c2ccccc2) and InChI key (WCMSFBRREKZZFL-UHFFFAOYSA-N) . For complex mixtures (e.g., oxidation products), employ silica-based column chromatography and NMR to resolve isomers .

Q. What safety protocols should be followed when handling this compound?

  • Although classified as non-hazardous under GHS, use N95 dust masks, gloves, and eyeshields to prevent inhalation or contact . Store in a cool, dry environment away from oxidizers, and adhere to institutional guidelines for peroxide-forming compounds due to its reactivity under photooxygenation conditions .

Advanced Research Questions

Q. Why does this compound exhibit low enantioselectivity in asymmetric epoxidation reactions?

  • The absence of specific functional groups (e.g., hydrogen-bond donors) in the molecule reduces non-covalent interactions with chiral catalysts, leading to poor stereocontrol (10% ee) . To improve enantioselectivity, modify catalyst design (e.g., metallopeptides with tailored peptide backbones) or introduce directing groups to stabilize transition states .

Q. What challenges arise in isolating oxidation products of this compound, and how can they be addressed?

  • Oxidation in flow reactors generates mixtures of isomers and degradation products (e.g., allylic hydroperoxides, endoperoxides) . Use iterative silica gel chromatography and hyphenated techniques (LC-MS, GC-MS) for separation. For kinetic studies, employ microreactors to monitor product formation in real time .

Q. How do reaction conditions influence the photooxygenation mechanism of this compound?

  • Solvent polarity and proticity affect the formation of per-epoxide intermediates and competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) . Optimize conditions using a continuous-flow microreactor with temperature control and high-power LEDs to enhance reproducibility and safety during peroxide formation .

Q. Why is this compound unreactive in copper-catalyzed coupling reactions with styrenes?

  • The trisubstituted alkene structure creates steric hindrance, limiting coordination with copper catalysts . Consider alternative substrates (e.g., monosubstituted alkenes) or modify reaction conditions (e.g., ligand tuning, elevated temperatures) to activate the olefin.

Methodological Recommendations

  • Data Contradictions : When conflicting results arise (e.g., varying enantioselectivity across studies), validate protocols using standardized catalysts and replicate conditions .
  • Kinetic Analysis : Use microreactors to study conversion rates and product distributions under controlled flow parameters .
  • Spectroscopic Challenges : For complex mixtures, combine ¹H/¹³C NMR with computational simulations (e.g., DFT) to assign signals unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.